molecular formula C15H18N2O2 B1679651 Propoxate CAS No. 7036-58-0

Propoxate

Cat. No. B1679651
CAS RN: 7036-58-0
M. Wt: 258.32 g/mol
InChI Key: LKGPZAQFNYKISK-UHFFFAOYSA-N
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Description

Propoxate, also known by its International Nonproprietary Name (INN) R7464, is an unmarketed anesthetic related to etomidate and metomidate . It has been used as an anesthetic in fish . The molecular formula of Propoxate is C15H18N2O2 .


Molecular Structure Analysis

The molecular structure of Propoxate consists of a propyl group attached to an imidazole ring, which is further connected to a phenylethyl group . The InChI string representation of its structure is InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3 .


Physical And Chemical Properties Analysis

Propoxate has a molecular weight of 258.32 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the available resources.

Scientific Research Applications

1. Anesthetic Agent in Cold-Blooded Vertebrates

  • Research Insight : Propoxate, also known as R7464, has been identified as a potent and safe anesthetic for cold-blooded vertebrates. It has shown to be highly soluble in fresh and saltwater, and about 100 times more potent than the commonly used 'Tricaine' (methanesulphonate of meta-amino-benzoic acid ethylester, MS222) (Thienpont & Niemegeers, 1965).

2. Antioxidant in Food Industry

  • Research Insight : Propyl gallate, a phenolic antioxidant related to propoxate, is extensively used in the food, cosmetics, and pharmaceutical industries. Research has shown its importance in industry for delaying oxidative deterioration. Educational lab experiments have been developed to enhance understanding of antioxidants like propyl gallate, highlighting its significant role in these industries (Garrido et al., 2012).

3. Allergic Contact Dermatitis

  • Research Insight : The use of propyl gallate has been linked to a rise in allergic contact dermatitis rates, particularly due to its increasing use in cosmetics. This insight is crucial in understanding the allergenic potential of propyl gallate, a chemical related to propoxate, and its implications for consumer health (Perez et al., 2007).

4. Interaction with Human Serum Albumin

  • Research Insight : Propyl gallate’s interaction with human serum albumin (HSA) has been studied, revealing significant insights into its pharmacokinetics. The research indicates that propyl gallate binds dynamically to HSA, influencing its distribution within the body. This interaction is primarily driven by hydrophobic forces (Dolatabadi et al., 2014).

5. Photoelectrochemical Sensor for Propyl Gallate Detection

  • Research Insight : A novel sensor based on ZnO nanorods and MoS2 flakes has been developed for the sensitive and selective determination of propyl gallate. This sensor is particularly useful for monitoring propyl gallate levels in edible oils, ensuring food quality and safety (Han et al., 2019).

Future Directions

The future directions of Propoxate are not explicitly mentioned in the available resources. Given its use as an anesthetic in fish, potential research directions could include exploring its efficacy and safety in other species, or investigating its potential for human use .

properties

IUPAC Name

propyl 3-(1-phenylethyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGPZAQFNYKISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057810
Record name Propoxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propoxate

CAS RN

7036-58-0
Record name Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7036-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propoxate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007036580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propoxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propoxate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPOXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M42D353K88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
D Thienpont, CJE Niemegeers - Nature, 1965 - nature.com
PROPOXATE is the proposed generic name for dl-1-(1-phenyl-ethyl)-5-(propoxy-carbonyl)-imidazole HCl. It is a member of a new series of 1-substituted imidazole-5-carboxylic acid …
Number of citations: 18 www.nature.com
AG De Boer, JB Smeekens, DD Breimer - Journal of Chromatography B …, 1979 - Elsevier
… 3_ Peak height ratio of etomidate to propoxate (125 ng) as … propoxate a external standard_ The calibration graph wan obtained by extraction of etomidate from plasma, using propoxate …
Number of citations: 18 www.sciencedirect.com
J Shaw, B Kay, M Keegan, TEJ Healy - Journal of Pharmacological …, 1982 - Elsevier
… Propoxate, which is structurally very closely related to etomidate, was used as an internal standard. A solution of propoxate hydrochloride was made up in ethanol to a concentration of 1 …
Number of citations: 4 www.sciencedirect.com
MJ van Hamme, JJ Ambre… - Journal of …, 1977 - Wiley Online Library
… Complete mass spectra of authentic etomidate and propoxate were first obtained by using … detection and quantitation of both etomidate and propoxate since it was the most abundant. …
Number of citations: 16 onlinelibrary.wiley.com
EO Ellis, PR Beck - Journal of Chromatography B: Biomedical Sciences …, 1982 - Elsevier
… A stock internal standard solution of propoxate hydrochloride … a working solution of propoxate hydrochloride by diluting the … The etomidate to propoxate peak height ratios are calculated…
Number of citations: 17 www.sciencedirect.com
BS Hebron, DL Edbrooke, DM Newby… - British Journal of …, 1983 - Elsevier
… liquid chromatography using propoxate as the internal standard. Propoxate hydrochloride 0.8y.g was added to each plasma sample and the etomidate and propoxate extracted into …
Number of citations: 44 www.sciencedirect.com
MJ Avram, RJ Fragen, HW Linde - Journal of pharmaceutical …, 1983 - Wiley Online Library
… A 500-11 aliquot of plasma, 50 11 of a 3.423-pg/ml ethanolic solution of propoxate … Recovery was evaluated by comparing the etomidate-propoxate area ratios for standards …
Number of citations: 14 onlinelibrary.wiley.com
E Bergström - Meddn. lax Forsk Inst. Lund, 1967
Number of citations: 5
HM Peters - Copeia, 1971 - JSTOR
Number of citations: 7
J Prihoda - Biologizace a Chemizace Zivocisne Vyroby Veterinaria, 1979
Number of citations: 0

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